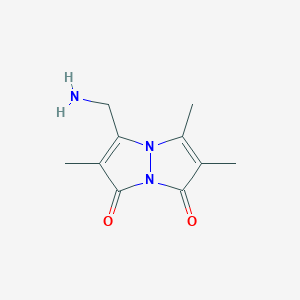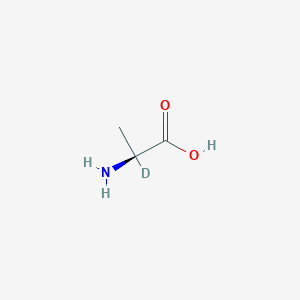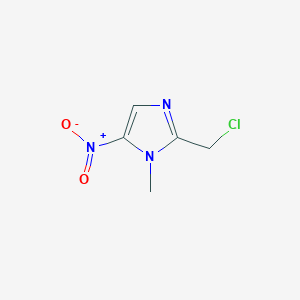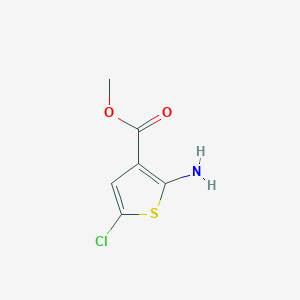
4-Chloro-2,5-diméthoxybenzaldéhyde
Vue d'ensemble
Description
4-Chloro-2,5-dimethoxybenzaldehyde is an organic compound with the CAS Number: 90064-48-5 . It has a molecular weight of 200.62 and its IUPAC name is 4-chloro-2,5-dimethoxybenzaldehyde . It is a solid substance stored at room temperature .
Synthesis Analysis
The synthesis of 4-Chloro-2,5-dimethoxybenzaldehyde involves the use of hexamethylenetetramine in tetrahydrofuran at 90 - 95℃ for 2 hours . Another method involves the use of hexamethylenetetramine and 4-chloro-2,5-dimethoxybromomethylbenzene in CHCl3 .Molecular Structure Analysis
The InChI code for 4-Chloro-2,5-dimethoxybenzaldehyde is 1S/C9H9ClO3/c1-12-8-4-7 (10)9 (13-2)3-6 (8)5-11/h3-5H,1-2H3 . The InChI key is VWSPFJJLIGAHLK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Chloro-2,5-dimethoxybenzaldehyde has a density of 1.2±0.1 g/cm3 . It has a boiling point of 322.4±37.0 °C at 760 mmHg . It is a solid substance stored at room temperature .Applications De Recherche Scientifique
Synthèse des phénéthylamines
4-Chloro-2,5-diméthoxybenzaldéhyde : est utilisé comme précurseur dans la synthèse de diverses phénéthylamines . Les phénéthylamines constituent une large classe de composés possédant des propriétés pharmacologiques significatives, notamment des effets psychoactifs et stimulants. La structure du composé permet l'introduction de groupes fonctionnels supplémentaires, conduisant à la création de substances telles que la 2,5-diméthoxy-4-bromophénéthylamine et la 4-chloro-2,5-diméthoxy-phénéthylamine.
Modélisation moléculaire
Le composé est également pertinent en chimie computationnelle, où il peut être utilisé dans des programmes de modélisation moléculaire tels qu'Amber, GROMACS et Avogadro . Ces simulations peuvent prédire le comportement des molécules dans divers environnements, aidant ainsi à la conception de nouveaux médicaments ou matériaux.
Chimie analytique
En chimie analytique, ce composé peut être utilisé comme standard ou réactif dans des techniques d'analyse spectroscopique telles que la RMN, la HPLC et la LC-MS . Ses déplacements chimiques distincts et ses temps de rétention peuvent aider à l'identification et à la quantification de composés similaires dans des mélanges complexes.
Chimie médicinale
Les propriétés pharmacocinétiques du composé, telles qu'une absorption gastro-intestinale élevée et une perméabilité de la barrière hémato-encéphalique, en font un composé d'intérêt en chimie médicinale . Il peut être utilisé pour étudier le métabolisme des médicaments et la conception de molécules avec de meilleurs profils pharmacologiques.
Sécurité et toxicologie
Enfin, le profil de sécurité du composé, y compris ses propriétés toxicologiques, est crucial pour la recherche en sécurité et en toxicologie . Il peut être utilisé pour étudier les effets de l'exposition aux aldéhydes aromatiques et développer des protocoles de sécurité pour la manipulation et l'élimination.
Safety and Hazards
Mécanisme D'action
Target of Action
4-Chloro-2,5-dimethoxybenzaldehyde is a chemical compound that primarily targets enzymes involved in the formation of oximes and hydrazones . These enzymes play a crucial role in various biochemical reactions, particularly in the formation of carbon-nitrogen bonds.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this process, the nitrogen atom in hydroxylamine or hydrazine acts as a nucleophile and reacts with the carbonyl carbon in the aldehyde group of 4-Chloro-2,5-dimethoxybenzaldehyde . This reaction forms an oxime or hydrazone, respectively .
Biochemical Pathways
The formation of oximes and hydrazones is a key step in many biochemical pathways. For instance, the Claisen-Schmidt reaction, which is a type of condensation reaction, involves the formation of β-hydroxycarbonyl compounds that undergo a dehydration reaction to afford the corresponding arylidene compounds . This reaction is typically catalyzed by acids and bases .
Pharmacokinetics
ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be inferred from its chemical structure and properties. For instance, its molecular weight (200.62 g/mol) and LogP value (2.52) suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the formation of oximes and hydrazones, which are important intermediates in various biochemical reactions . These intermediates can further react to form a variety of other compounds, depending on the specific conditions and reactants present .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2,5-dimethoxybenzaldehyde. For instance, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other reactants . Additionally, the compound’s stability may be influenced by storage conditions, as suggested by its recommended storage temperature in a refrigerator .
Propriétés
IUPAC Name |
4-chloro-2,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSPFJJLIGAHLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451706 | |
| Record name | 4-Chloro-2,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90064-48-5 | |
| Record name | 4-Chloro-2,5-dimethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90064-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1600644.png)
![[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene](/img/structure/B1600647.png)
